Cefathiamidine lactone hcl

Description

Contextualization as a Chemical Entity within Cephalosporin (B10832234) Degradation Studies

Cefathiamidine (B193784), like other β-lactam antibiotics, is susceptible to degradation under various conditions. One of the primary degradation pathways involves the intramolecular cyclization of Cefathiamidine to form Cefathiamidine lactone. This reaction is a focal point in degradation studies of this particular cephalosporin. Research has shown that under accelerated storage conditions, Cefathiamidine's hydrolytic products include two major compounds: desacetylcefathiamidine and Cefathiamidine lactone. nih.gov The formation of the lactone is a result of the interaction between the carboxylic acid group and another reactive group within the molecule, leading to a more stable cyclic ester structure known as a lactone. smolecule.comwikipedia.org The study of this degradation process is crucial for developing stable formulations and establishing appropriate storage conditions for Cefathiamidine.

The investigation into the degradation of Cefathiamidine often employs advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the various degradants. nih.gov These methods allow for the precise characterization of Cefathiamidine lactone and other related impurities, providing valuable insights into the degradation mechanisms.

Significance of Cefathiamidine Lactone HCl in Pharmaceutical Impurity Research

In the realm of pharmaceutical manufacturing and quality control, impurities are of paramount concern. Any component of a drug product that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity. axios-research.com Degradation impurities, such as this compound, can arise during the manufacturing process or throughout the product's shelf life. axios-research.com The presence of these impurities, even in small amounts, can potentially affect the safety and efficacy of the medication. axios-research.com

Consequently, regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. The identification and characterization of impurities like Cefathiamidine lactone are essential steps in this process. axios-research.com This knowledge allows for the development of analytical methods to monitor and limit their presence in the final drug product, ensuring it meets the required quality and safety standards. The study of Cefathiamidine lactone as an impurity contributes to a deeper understanding of the degradation profile of Cefathiamidine, which is critical for the development of robust manufacturing processes and stable formulations. google.com

Historical Perspective of Lactone Formation in Beta-Lactam Antibiotic Stability Studies

The formation of lactones is not a phenomenon unique to Cefathiamidine; it is a well-documented degradation pathway for many β-lactam antibiotics. The inherent reactivity of the β-lactam ring makes these compounds susceptible to various degradation reactions, including hydrolysis and intramolecular cyclization. smolecule.comnih.gov For instance, studies on the oral cephalosporin cefdinir (B1668824) have detailed the hydrolytic degradation pathway leading to the formation of β-lactam ring-opened lactones. nih.gov

Historically, research into the stability of penicillins and cephalosporins has consistently identified lactone formation as a key degradation route. During the synthesis of cefuroxime (B34974) acid, for example, a small amount of deacetylcefuroxime can undergo an intramolecular lactonization reaction, particularly in the presence of acid or at elevated temperatures during drying. google.com Similarly, in the enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate for Cefathiamidine, the formation of a lactone derivative of N-acetyl-3-deacetyl-7-ACA has been observed. globethesis.com

This historical body of research underscores the general propensity of cephalosporins to form lactone structures under certain conditions. The study of this compound builds upon this foundational knowledge, contributing to the broader understanding of β-lactam antibiotic stability and degradation.

Structure

2D Structure

3D Structure of Parent

Properties

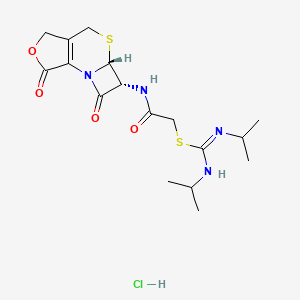

Molecular Formula |

C17H25ClN4O4S2 |

|---|---|

Molecular Weight |

449.0 g/mol |

IUPAC Name |

[2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C17H24N4O4S2.ClH/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21;/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22);1H/t12-,15-;/m1./s1 |

InChI Key |

PALMMXLBZAJRBE-XRZFDKQNSA-N |

Isomeric SMILES |

CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C3=C(COC3=O)CS2.Cl |

Canonical SMILES |

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2.Cl |

Origin of Product |

United States |

Synthesis and Derivation Methodologies of Cefathiamidine Lactone Hcl

De Novo Synthetic Pathways for Cefathiamidine (B193784) Lactone Hydrochloride

While Cefathiamidine lactone is commonly formed from the degradation of Cefathiamidine, targeted synthesis provides a pure standard for analytical purposes. De novo synthesis involves constructing the molecule from foundational precursors rather than modifying an existing cephalosporin (B10832234). A representative method involves the strategic acylation of a modified cephalosporin nucleus followed by cyclization to form the lactone ring. A method analogous to the synthesis of cefotiam (B1212589) lactone can be considered, where a deacetylated cephalosporin nucleus is used as a primary starting material. google.com

The synthesis of cephalosporin derivatives, including their lactone forms, relies on a set of key precursor molecules. The core of the structure is typically derived from 7-aminocephalosporanic acid (7-ACA) or its derivatives. For Cefathiamidine lactone, the key starting materials for a plausible synthetic route would include a deacetylated cephalosporin nucleus and the specific side-chain components. google.comnih.gov

Key precursors in related syntheses include:

Deacetyl-7-aminocephalosporanic acid (D-7ACA): This compound serves as the foundational core, providing the bicyclic β-lactam structure without the C-3 acetoxymethyl group, which is crucial for subsequent lactonization. google.comusbio.net

N-bromoacetyl-7-ACA: This is a key intermediate in the chemical and enzymatic synthesis of Cefathiamidine itself. nih.govbiocrick.com It is formed by the acylation of 7-ACA.

N,N′-diisopropylthiourea: This compound is condensed with N-bromoacetyl-7-ACA to form the characteristic side chain of Cefathiamidine. nih.gov

(2-aminothiazol-4-yl)acetyl chloride (ATC-HCl): In the synthesis of the related Cefotiam lactone, this intermediate is reacted with D-7ACA. google.com

| Precursor Compound | Role in Synthesis | Reference |

|---|---|---|

| Deacetyl-7-aminocephalosporanic acid (D-7ACA) | Core cephalosporin nucleus for lactone formation. | google.com |

| 7-aminocephalosporanic acid (7-ACA) | Primary starting material for cephalosporin synthesis. | nih.govbiocrick.com |

| N-bromoacetyl-7-ACA | Key acylated intermediate for Cefathiamidine synthesis. | nih.gov |

| N,N′-diisopropylthiourea | Side-chain precursor for Cefathiamidine. | nih.gov |

The conditions for synthesizing cephalosporin lactones are tightly controlled to ensure high yield and purity. Drawing from a patented method for the closely related Cefotiam lactone HCl, the reaction involves dissolving D-7ACA in a mixture of water and a polar solvent at very low temperatures. google.com The pH is carefully adjusted to facilitate the reaction with the acylating agent.

Enzymatic synthesis of the Cefathiamidine intermediate, N-bromoacetyl-7-ACA, has also been optimized. nih.gov This biocatalytic approach offers mild reaction conditions and high specificity. nih.govresearchgate.net

| Parameter | Condition | Context/Purpose | Reference |

|---|---|---|---|

| Temperature | -15 to -17 °C | Control reaction rate and minimize side products in chemical synthesis of a related lactone. | google.com |

| Temperature | 20 °C | Optimal temperature for enzymatic synthesis of N-bromoacetyl-7-ACA. | nih.gov |

| pH | 7.0 | Initial pH adjustment for dissolving D-7ACA in chemical synthesis. | google.com |

| pH | 7.5 | Optimal pH for enzymatic synthesis using Penicillin Acylase. | nih.gov |

| Solvents | Water, Acetonitrile (B52724), Methanol, Acetone, DMF | Polar solvents used in the chemical synthesis of a related lactone. | google.com |

| Post-Reaction | Addition of concentrated HCl | Used to precipitate the final lactone hydrochloride product. | google.com |

The formation of the lactone ring, or lactonization, is a critical step that can be facilitated by various catalytic systems. In the context of cephalosporins, this intramolecular cyclization often occurs under acidic conditions. google.com

Acid Catalysis: In the described synthesis of a related cephalosporin lactone, the addition of concentrated hydrochloric acid after the primary reaction serves not only to form the hydrochloride salt but also to drive the lactonization and precipitation of the final product. google.com

Enzymatic Catalysis: For the synthesis of intermediates, enzymes like Penicillin G acylase (PGA) are used. nih.govresearchgate.net These biocatalysts offer a green alternative to traditional chemical methods for the acylation step preceding lactonization. biocrick.com

Metal-Based Catalysis: General organic synthesis literature describes numerous catalysts for lactonization, such as silver(I) triflate or ruthenium complexes, which promote the intramolecular addition of hydroxyl or carboxyl groups to olefins under mild conditions. organic-chemistry.org While not specifically reported for Cefathiamidine lactone, these systems represent potential tools for targeted synthesis.

Derivation from Parent Cephalosporin Structures

Cefathiamidine lactone HCl is most frequently encountered as a product derived from the degradation of its parent compound, Cefathiamidine. nih.gov The inherent instability of the cephalosporin structure under certain conditions, such as in solution or during storage, can lead to intramolecular reactions that form the lactone. google.comoup.com

The principal mechanism for the formation of Cefathiamidine lactone from Cefathiamidine involves a two-step process.

Deacetylation: The first step is the hydrolysis of the acetyl group at the C-3 position of the Cefathiamidine molecule. This reaction yields Desacetylcefathiamidine. nih.gov This initial hydrolysis is a common degradation pathway for many cephalosporins that possess a C-3 acetoxymethyl group.

Intramolecular Cyclization (Lactonization): Following deacetylation, the newly formed C-3 hydroxymethyl group attacks the carboxyl group at the C-4 position. This intramolecular esterification results in the closure of a five-membered lactone ring, yielding Cefathiamidine lactone. This reaction is often favored under acidic conditions. google.com The β-lactam ring of the cephalosporin core remains intact during this specific transformation.

This process is a critical consideration in the formulation and storage of Cefathiamidine, as the formation of the lactone impurity represents a loss of the active pharmaceutical ingredient. nih.govgoogle.com

The pathway from Cefathiamidine to its lactone involves at least one key, isolable intermediate. The study of this continuum is essential for understanding the degradation profile of the drug.

Desacetylcefathiamidine: This is the primary and most significant intermediate. It is formed by the hydrolysis of the C-3 acetyl group from Cefathiamidine and is the direct precursor to the lactone. nih.gov It has been identified as a major degradation product alongside the lactone itself. nih.gov

Δ3-Cefathiamidine: This is an isomer of Cefathiamidine where the double bond within the dihydrothiazine ring shifts from the Δ3 to the Δ2 position. While not a direct intermediate in the lactonization pathway, it is another common process impurity or degradant of cephalosporins. pipitech.com

| Intermediate/Related Compound | Significance | Reference |

|---|---|---|

| Desacetylcefathiamidine | Direct precursor in the degradation pathway to Cefathiamidine lactone. | nih.gov |

| Δ3-Cefathiamidine | Isomeric impurity formed by double-bond migration. | pipitech.com |

| Cefathiamidine | Parent drug from which the lactone is derived. | nih.gov |

Influence of HCl in Synthetic Processes and Product Formation

Hydrochloric acid (HCl) is a critical component in the synthesis of this compound, primarily influencing the final steps of product formation and isolation. Its addition serves multiple purposes in the synthetic pathway.

Firstly, after the initial reaction between D-7ACA and ATC-HCl is complete, concentrated hydrochloric acid is introduced to the reaction mixture. google.com This step is essential for the cyclization process that forms the lactone ring. The acidic environment created by the addition of HCl facilitates the intramolecular reaction, leading to the formation of the stable lactone structure.

Secondly, HCl plays a crucial role in the purification and isolation of the final product. By acidifying the aqueous phase after extraction with dichloromethane, the solubility of the Cefathiamidine lactone is altered, which aids in its subsequent precipitation upon the addition of acetone. google.com The use of dilute hydrochloric acid is also noted in the synthesis of other related lactone structures, such as ceftriaxone (B1232239) lactone, to adjust the pH and induce crystallization. google.com

The presence of HCl ensures that the final product is obtained as its hydrochloride salt, which is often more stable and easier to handle than the free base form. axios-research.comaxios-research.com The formation of the HCl salt is a common practice in pharmaceutical chemistry to improve the physicochemical properties of a compound.

In the broader context of chemical synthesis, hydrochloric acid is widely used as a catalyst and a reagent for pH adjustment. patsnap.comepa.gov Its ability to provide a strong acidic medium is fundamental in various chemical transformations, including the production of chlorides and in organic synthesis. epa.govsevenpublicacoes.com.br In the case of this compound synthesis, the precise control of HCl concentration is vital for maximizing the yield and purity of the product.

The following table outlines the key functions of HCl in the synthesis of this compound.

| Function of HCl | Description |

| Lactone Ring Formation | The acidic environment provided by HCl catalyzes the intramolecular cyclization reaction to form the lactone ring. |

| Product Isolation | Acidification of the aqueous layer with HCl facilitates the precipitation of the product as a solid. |

| Salt Formation | The final product is isolated as its hydrochloride salt, which can enhance stability. |

| pH Adjustment | Controls the acidity of the reaction medium, which is critical for the reaction pathway and product crystallization. |

Advanced Structural Elucidation and Analytical Characterization of Cefathiamidine Lactone Hcl

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are instrumental in piecing together the molecular architecture of complex organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide invaluable information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

In the structural analysis of cephalosporin (B10832234) derivatives, specific chemical shifts are characteristic of the core structure. For instance, the protons on the β-lactam ring often appear at distinct chemical shifts, such as the H-6 and H-7 protons, which can be observed as doublets or double doublets depending on their coupling. frontiersin.org A study on isomeric impurities in Cefotiam (B1212589) hydrochloride demonstrated the use of ¹H NMR to identify key structural features. frontiersin.org For example, the signals at 5.22 ppm (d, J = 4.8Hz, H-6) and 5.23 ppm (dd, J1 = 4.8 Hz, J2 = 7.8Hz, H-7) are characteristic of the protons on the β-lactam ring, confirming its integrity. frontiersin.org The formation of the lactone ring in Cefathiamidine (B193784) lactone HCl would result in specific changes in the chemical shifts of nearby protons and carbons, which can be precisely mapped using 2D NMR techniques like HSQC and HMBC. frontiersin.org

A patent describing the preparation of Cefotiam hydrochloride lactone confirms its structure through ¹H-NMR measurements. google.com While specific data from this source is limited, it highlights the routine use of NMR for confirming the formation of the lactone. google.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Cephalosporin Lactone Core Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | - | ~53.4 (CH) |

| H-4a | ~3.59 (d) | ~26.4 (CH₂) |

| H-4b | ~3.32 (d) | ~26.4 (CH₂) |

| H-6 | ~4.95 (d) | ~58.0 (CH) |

| H-7 | ~5.54 (dd) | ~59.5 (CH) |

| C-2 | - | ~125.0 (C) |

| C-3 | - | ~123.4 (C) |

| C-5 | - | ~164.0 (C=O) |

| C-8 | - | ~167.0 (C=O) |

Note: The data in this table is illustrative and based on typical values for cephalosporin-related structures. Actual values for Cefathiamidine lactone HCl would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to molecular vibrations, with specific bonds and functional groups exhibiting characteristic absorption frequencies.

For this compound, key functional groups include the β-lactam ring, the newly formed lactone ring, amide groups, and potentially a thiazole (B1198619) ring. The carbonyl (C=O) stretching vibration of a β-lactam ring typically appears at a high wavenumber, around 1760 cm⁻¹. researchgate.net The formation of a γ-lactone ring introduces another characteristic C=O stretching band, usually in the range of 1770-1740 cm⁻¹. The presence of amide functional groups would be confirmed by characteristic N-H stretching and C=O stretching absorptions. A study on a different 17-membered ring lactone showed a C=O vibration at 1739 cm⁻¹, indicative of the cyclic ester. mdpi.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| β-Lactam C=O | ~1760 |

| Lactone C=O | ~1770 - 1740 |

| Amide C=O | ~1680 - 1630 |

| N-H Stretch (Amide) | ~3300 - 3100 |

| C-O Stretch (Lactone/Ester) | ~1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. mt.com While it provides less detailed structural information compared to NMR or IR, it is a valuable tool for quantitative analysis and purity assessment. mt.comjocpr.com The presence of chromophores, or light-absorbing groups, within a molecule determines its UV-Vis spectrum.

For this compound, the cephalosporin nucleus and any aromatic or conjugated systems would contribute to its UV absorption profile. A standard analytical method for a related cephalosporin, ceftazidime, utilized UV spectrophotometry for its determination in pharmaceutical formulations, with a maximum absorption observed at 261 nm in 0.1N hydrochloric acid. jocpr.com Similarly, a method for ascorbic acid, which is also a lactone, found a maximum absorption wavelength at 243 nm in 0.1M hydrochloric acid. researchgate.netijisrt.com By establishing a characteristic λmax and molar absorptivity for pure this compound, UV-Vis spectroscopy can be employed to determine its concentration and to detect the presence of impurities that absorb at different wavelengths.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. A patent related to Cefotiam hydrochloride identified a major impurity with a molecular weight of 352, which was inferred to be the lactone. google.com HRMS would allow for the confirmation of the elemental formula of this compound, distinguishing it from other potential impurities with the same nominal mass. For example, in the study of isomeric impurities of cefotiam, HRMS was used to confirm that the impurity had the same molecular weight as the parent drug. frontiersin.org

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for structural elucidation. labmanager.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. labmanager.com This process provides detailed information about the connectivity of the molecule and helps to identify specific structural motifs.

The fragmentation pathways of lactones have been studied using ESI-MS/MS. researchgate.net Common fragmentation patterns for five-membered lactones involve the neutral loss of CO and/or H₂O. researchgate.net For this compound, MS/MS analysis would reveal characteristic fragmentation patterns, including the cleavage of the β-lactam ring and the loss of side chains. This information is crucial for confirming the identity of the compound and for distinguishing it from its isomers. frontiersin.org The development of LC-MS/MS methods is particularly important for the analysis of lactones in the presence of their corresponding hydroxy acids, as in-source conversion can be a potential issue. nih.gov

Chromatographic Techniques for Separation and Identification

The accurate identification and quantification of this compound, a significant degradation product of the cephalosporin antibiotic Cefathiamidine, relies heavily on advanced chromatographic techniques. These methods are essential for ensuring the quality and stability of the parent drug by effectively separating and characterizing its impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Cefathiamidine and its related substances, including the lactone derivative. The development of a robust HPLC method is critical for the routine quality control and stability testing of the active pharmaceutical ingredient (API).

A typical HPLC method for the separation of Cefathiamidine and its impurities would be a reversed-phase method. The development and validation of such a method would involve a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.

Method Development: The development process focuses on selecting the appropriate column, mobile phase composition, flow rate, and detection wavelength to ensure a good resolution between the main component and its impurities.

Stationary Phase: A C18 column is commonly employed for the analysis of cephalosporins due to its hydrophobicity, which allows for effective separation of the polar parent drug from its less polar degradation products like the lactone.

Mobile Phase: A gradient elution is often preferred over isocratic elution to achieve a better separation of a complex mixture of impurities with varying polarities. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer is a critical parameter that can influence the retention time and peak shape of the analytes.

Detection: UV detection is commonly used, with the wavelength set at the maximum absorbance of Cefathiamidine and its impurities to ensure high sensitivity.

Validation: Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process would include the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (DL) and Quantification Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for Cefathiamidine and its Impurities

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Potassium Phosphate Monobasic) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for the structural elucidation of impurities in pharmaceuticals. It combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. This technique is particularly valuable for identifying unknown degradation products like this compound.

The process of impurity profiling using LC-MS involves the following steps:

Separation: The sample containing Cefathiamidine and its impurities is injected into the LC system, where the components are separated based on their affinity for the stationary and mobile phases.

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like cephalosporins, as it minimizes fragmentation and preserves the molecular ion.

Mass Analysis: The generated ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). Different types of mass analyzers, such as quadrupole, time-of-flight (TOF), and ion trap, can be used.

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum provides information about the molecular weight of the compound. By analyzing the fragmentation pattern (MS/MS or MSn), the structure of the impurity can be deduced.

In the context of this compound, LC-MS analysis would be instrumental in confirming its structure. A patent for a similar compound, cefotiam hydrochloride lactone, describes the use of HPLC-MS to confirm the structure of this impurity. google.com The molecular weight of the lactone would be identified, and its fragmentation pattern would be compared with the parent drug to pinpoint the structural modification, which in this case is the formation of the lactone ring. A study on the degradation of cefathiamidine also utilized liquid chromatography-tandem mass spectrometry to identify its degradation compounds. oup.com

Table 2: Application of LC-MS in the Analysis of this compound

| Analytical Step | Technique/Parameter | Purpose |

| Separation | Reversed-Phase HPLC | Separation of Cefathiamidine from its degradation products. |

| Ionization | Electrospray Ionization (ESI) | Generation of intact molecular ions for mass analysis. |

| Mass Analysis | Time-of-Flight (TOF) or Ion Trap | Accurate mass measurement and fragmentation analysis. |

| Structural Confirmation | Tandem Mass Spectrometry (MS/MS) | Elucidation of the chemical structure of the lactone impurity. |

Isolation Techniques for Degradation Products

The isolation of degradation products in sufficient quantities is often necessary for their definitive structural characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and for their use as reference standards in routine quality control.

One approach to obtaining this compound is through its targeted synthesis. A patent related to the preparation of cefotiam hydrochloride lactone details a synthetic method where a modified starting material, D-7-ACA (deacetyl-7-amino cephalosporanic acid), is used instead of the usual 7-ACA. google.com This strategic substitution in the synthesis process is designed to preferentially form the lactone derivative, thereby facilitating its isolation.

Another common technique for isolating degradation products is preparative High-Performance Liquid Chromatography (preparative HPLC) . This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The process involves:

Method Development: An analytical HPLC method is first developed and optimized for the separation of the target impurity.

Scaling Up: The analytical method is then scaled up to a preparative scale. This involves selecting a preparative column with the same stationary phase but a larger internal diameter and particle size. The flow rate and sample injection volume are increased proportionally.

Fraction Collection: As the separated components elute from the preparative column, a fraction collector is used to collect the portion of the eluent containing the desired impurity.

Purity Analysis and Evaporation: The collected fractions are then analyzed for purity using analytical HPLC. The pure fractions containing the isolated compound are combined, and the solvent is removed, typically by evaporation or lyophilization, to yield the purified solid degradation product.

This isolation is crucial for creating a well-characterized reference standard for this compound, which is essential for the accurate quantification of this impurity in drug substance and drug product stability studies.

Table 3: Comparison of Isolation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Targeted Synthesis | Strategic use of a modified starting material to preferentially form the lactone. | Can produce a higher yield of the specific impurity. | Requires detailed knowledge of the degradation pathway and synthetic chemistry. |

| Preparative HPLC | Scaling up of an analytical HPLC method to separate and collect larger quantities of the impurity. | Applicable to a wide range of impurities without requiring a specific synthetic route. High purity of the isolated compound can be achieved. | Can be time-consuming and may require large volumes of solvent. |

Degradation Pathways and Stability Kinetics of Cefathiamidine Lactone Hcl

Identification of Degradation Products and Their Formation Mechanisms

The degradation of Cefathiamidine (B193784) Lactone HCl involves several chemical transformations that lead to a loss of the core cephalosporin (B10832234) structure. These mechanisms include hydrolysis of the remaining ring systems, isomerization, and oxidation.

The structure of Cefathiamidine Lactone contains two key rings susceptible to hydrolysis: the β-lactam ring characteristic of all penicillin and cephalosporin antibiotics, and the γ-lactone ring formed during the initial degradation of Cefathiamidine.

Lactone Ring Hydrolysis: The γ-lactone ring can undergo hydrolysis, which involves the cleavage of the ester bond to open the ring. This reaction is catalyzed by both acid and base but is particularly rapid under alkaline conditions. researchgate.net The hydrolysis of the lactone ring results in the formation of a dicarboxylic acid derivative, which is an open-ring, inactive compound.

β-Lactam Ring Hydrolysis: The four-membered β-lactam ring is inherently strained and is the primary target for hydrolytic cleavage, which is the mechanism behind the antibacterial action and a major pathway for degradation. researchgate.netacs.org This reaction can be catalyzed by acid, base, or proceed neutrally, leading to the formation of penicilloic acid-like structures that are microbiologically inactive. nih.govnih.gov For cephalosporins, studies show that the β-lactam bond hydrolysis is a key degradation pathway across various pH levels. nih.govnih.gov

The relative rates of hydrolysis for the lactone and β-lactam rings depend on the specific reaction conditions, particularly the pH.

Isomerization represents another significant degradation pathway for cephalosporins and their derivatives, including the lactone form. These processes involve the rearrangement of atoms, leading to structural isomers that may have different stability and lower or no biological activity.

Δ²-Isomerization: A common isomerization process for cephalosporins involves the migration of the double bond within the six-membered dihydrothiazine ring from the Δ³ position to the Δ² position. frontiersin.org This shift disrupts the conjugation with the carboxyl group, which can impact the molecule's stability and properties. This process is known to occur during the synthesis and degradation of various cephalosporins. google.com

Epimerization: Studies on the degradation of cefdinir (B1668824), another cephalosporin, have shown that its lactone degradation products can exist as a mixture of diastereoisomers resulting from C-6 epimerization. nih.govcolab.ws This process involves a change in the stereochemistry at the C-6 position of the cephalosporin nucleus. It is plausible that Cefathiamidine Lactone HCl could undergo a similar epimerization, leading to the formation of different stereoisomers. The rate of this epimerization can also be pH-dependent. nih.govcolab.ws

The this compound molecule contains a sulfide (B99878) (-S-) linkage within the dihydrothiazine ring, which is susceptible to oxidation.

Oxidative degradation typically involves the conversion of the sulfide to a sulfoxide (B87167) (R-SO-R) and potentially further to a sulfone (R-SO₂-R). This transformation alters the electronic structure and conformation of the molecule, generally leading to inactive products. Studies on the degradation of Cephalosporin C have identified thioether sulfur oxidation as a major reaction mechanism. nih.gov Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, can lead to more extensive degradation, including the cleavage of the β-lactam ring and other parts of the molecule. researchgate.net

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades is highly dependent on environmental conditions. The kinetics of degradation are primarily influenced by the pH of the solution and the ambient temperature.

The stability of cephalosporins and their degradation products is markedly pH-dependent. frontiersin.orgresearchgate.net Generally, these compounds exhibit maximum stability in the slightly acidic pH range and are susceptible to both specific acid- and base-catalyzed hydrolysis.

Acidic Conditions (pH < 4): Under strongly acidic conditions, specific acid-catalyzed hydrolysis of the β-lactam ring is a significant degradation pathway. nih.govnih.gov

Neutral to Near-Neutral Conditions (pH 4-7): Cephalosporins often show their greatest stability in this range. For instance, studies on cefdinir lactones found that the slowest degradation rate occurred at pH 4. nih.govcolab.ws

Alkaline Conditions (pH > 8): In alkaline media, degradation is typically rapid. Base-catalyzed hydrolysis of both the β-lactam and lactone rings becomes the predominant mechanism, leading to a sharp decrease in stability. nih.govresearchgate.net

The relationship between pH and the degradation rate constant can be illustrated with a representative data table.

Table 1: Representative pH-Dependent Degradation Rate Constants for a Cephalosporin Lactone at a Constant Temperature.

This table presents hypothetical data based on general stability profiles observed for cephalosporins to illustrate the expected trend for this compound.

| pH | Apparent First-Order Rate Constant (k) (s⁻¹) | Relative Stability |

| 2.0 | 5.2 x 10⁻⁶ | Moderate |

| 4.0 | 1.1 x 10⁻⁷ | High |

| 6.0 | 8.9 x 10⁻⁷ | Moderate |

| 7.4 | 3.5 x 10⁻⁶ | Low |

| 9.0 | 9.8 x 10⁻⁵ | Very Low |

In accordance with principles of chemical kinetics, the degradation rate of this compound increases with temperature. Elevated temperatures provide the necessary activation energy for the chemical reactions involved in degradation, such as hydrolysis and isomerization.

Studies on various cephalosporins confirm this relationship. For example, the degradation of cefquinome (B211414) and ceftiofur (B124693) has been shown to accelerate significantly at higher temperatures. frontiersin.orgfrontiersin.org The stability of ceftriaxone (B1232239) in human serum also demonstrates a clear inverse relationship with temperature, with greater stability observed at lower temperatures. researchgate.net The effect of temperature on reaction rates is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

The impact of temperature on the stability of this compound can be represented by changes in its half-life (t₁/₂), the time required for 50% of the compound to degrade.

Table 2: Representative Temperature Effects on the Degradation Half-Life of a Cephalosporin Lactone in Aqueous Solution (pH 7.0).

This table presents hypothetical data based on general stability profiles observed for cephalosporins to illustrate the expected trend for this compound.

| Temperature (°C) | Degradation Half-Life (t₁/₂) (hours) |

| 4 | 850 |

| 25 | 72 |

| 37 | 20 |

| 45 | 9 |

| 60 | 2.5 |

Solvent System Impact on Chemical Stability

There is a lack of specific data on how different solvent systems directly affect the chemical stability of this compound. General principles of organic chemistry suggest that the stability of the lactone ring, a cyclic ester, would be susceptible to hydrolysis, which can be influenced by the nature of the solvent. Protic solvents, especially in the presence of acid or base, would likely facilitate the hydrolysis of the lactone ring. The polarity of the solvent system can also play a role in the degradation rate. However, without specific experimental data for this compound, any discussion remains speculative.

For other cephalosporins, studies have shown that the solubility and stability can be influenced by the composition of mixed solvent systems, such as water combined with acetone, ethanol, or 2-propanol. researchgate.net For instance, the solubility of cefathiamidine itself varies with the molar fraction of the organic solvent in an aqueous mixture. researchgate.net It is plausible that similar solvent effects would be observed for its degradation product, this compound, but empirical data is required for confirmation and detailed characterization.

Kinetic Modeling of Degradation Processes

Due to the absence of specific studies on the degradation of this compound, no explicit kinetic models have been published. Kinetic modeling of drug degradation is a crucial aspect of pharmaceutical stability studies, often employing models such as zero-order, first-order, or more complex reaction models to predict the shelf-life of a substance. uwaterloo.cauobaghdad.edu.iqnih.govresearchgate.net The degradation of many pharmaceutical compounds, including those with lactone structures, can often be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. nih.govresearchgate.net

The degradation of cephalosporins, in general, is known to be influenced by pH and temperature. nih.gov For example, the hydrolysis of the β-lactam ring in cephalosporins is subject to acid and base catalysis. nih.gov A kinetic study of the degradation of this compound would likely involve determining the rate constants at different pH values and temperatures to establish a pH-rate profile and calculate the activation energy of the degradation reaction. This would allow for the prediction of its stability under various storage conditions. However, such data is not currently available.

Chemical Reactivity and Transformation Studies of the Lactone Moiety

Nucleophilic and Electrophilic Reactions of the Lactone Ring

The lactone ring within a cephalosporin (B10832234) structure, such as in Cefathiamidine (B193784) lactone HCl, presents sites for both nucleophilic and electrophilic attack. The carbonyl carbon of the lactone is electrophilic and is susceptible to attack by nucleophiles. This reactivity is a general feature of esters and lactones. The strained β-lactam ring, characteristic of all cephalosporins, can electronically influence the reactivity of the neighboring lactone moiety.

The enamine-type character of the dihydrothiazine ring can also influence the electrophilicity of the lactone. While direct electrophilic attack on the lactone ring itself is less common, reactions targeting the double bond within the dihydrothiazine ring can indirectly affect the lactone's stability and reactivity.

| Reaction Type | Reagent Class | Potential Outcome on Lactone Ring |

| Nucleophilic Acyl Substitution | Hydroxides, Alkoxides, Amines | Ring-opening via cleavage of the acyl-oxygen bond. |

| Nucleophilic Attack | Hydroxylamine | In slightly alkaline solutions, hydroxylamine can lead to the inactivation of some cephalosporins through nucleophilic attack, though the primary target is often the β-lactam ring. nih.gov |

Ring-Opening and Ring-Closing Reactions

The stability of the lactone ring in Cefathiamidine HCl is a critical factor in its chemical profile. Ring-opening reactions are a primary mode of transformation for this moiety, often initiated by nucleophilic attack as described above. The hydrolysis of the lactone is a key example of a ring-opening reaction, leading to the formation of a hydroxy acid. The kinetics of this hydrolysis can be influenced by pH and the presence of catalysts.

In the broader context of β-lactam antibiotics, the opening of the β-lactam ring is a well-studied process, often leading to inactivation. youtube.com While distinct from the lactone, its opening can trigger subsequent electronic rearrangements that may affect the stability of the lactone ring. For instance, degradation of the cephalosporin core can lead to the loss of the R2 side chain, a process that involves the dihydrothiazine ring and can impact the adjacent lactone. nih.govmdpi.com

Ring-closing reactions to form the lactone would be relevant in the synthesis of Cefathiamidine lactone HCl from a suitable precursor, such as a cephalosporin with a carboxylic acid at the C-4 position and a leaving group at the C-3' position, which could undergo intramolecular cyclization.

| Reaction | Conditions | Product |

| Lactone Hydrolysis (Ring-Opening) | Aqueous acid or base | Hydroxy-carboxylic acid derivative of the cephalosporin |

| Intramolecular Cyclization (Ring-Closing) | Dehydrating agent, suitable di-functional cephalosporin precursor | This compound |

Derivatization Strategies for Chemical Probes or Analytical Markers

The modification of the cephalosporin scaffold is a common strategy for developing chemical probes and analytical markers. nih.govrsc.org Derivatization of the Cefathiamidine lactone moiety, or other parts of the molecule that influence the lactone, can be employed to attach reporter groups such as fluorophores or affinity tags.

One approach involves the synthesis of cephalosporin analogues with "chemical tethers." rsc.orgrsc.org These tethers can be introduced at positions remote from the core pharmacophore to minimize disruption of its primary activity, while providing a site for conjugation. For example, modifications at the C-7 side chain of the cephalosporin core have been explored to introduce functional handles. rsc.org

Ring-opening of the lactone can also be exploited as a derivatization strategy. The resulting hydroxy and carboxylic acid functionalities can serve as points for conjugation to other molecules. This approach, however, would significantly alter the structure and likely the biological properties of the parent compound.

The development of analytical methods for cephalosporins often involves derivatization to enhance detection. nih.gov For instance, the hydrolysis of the β-lactam ring can be followed by reactions that produce a chromophoric or fluorophoric product for spectrophotometric or fluorimetric analysis. sciepub.com Similar principles could be applied to the lactone ring for the development of specific analytical assays.

| Derivatization Strategy | Purpose | Example Modification |

| Introduction of a Chemical Tether | Attachment of reporter groups or immobilization on a surface. | Synthesis of an analogue with a linker arm at a non-critical position. rsc.orgrsc.org |

| Functionalization via Ring-Opening | Creation of new reactive sites for conjugation. | Hydrolysis of the lactone to yield a hydroxy acid for subsequent esterification or amidation. |

| Post-hydrolysis Derivatization | Quantitative analysis. | Reaction of the ring-opened product with a chromogenic or fluorogenic reagent. sciepub.com |

Mechanistic Investigations of Lactone Containing Structures in Biochemical Systems

Molecular Interactions of Lactone Moieties with Biomolecules

The interaction of small molecules with biomolecules is a cornerstone of pharmacology and biochemistry. For compounds containing lactone moieties, such as certain cephalosporin (B10832234) derivatives, these interactions can range from reversible non-specific binding to the formation of stable covalent bonds.

Non-Specific Binding Characteristics

The non-specific binding of drugs to plasma proteins, primarily albumin, is a critical determinant of their pharmacokinetic profile. For cephalosporins, protein binding is highly variable and is significantly influenced by the physicochemical properties of their side chains. The primary interaction is thought to be ionic in nature. nih.gov Generally, a net negative charge on the molecule is associated with increased protein binding, while positively charged functional groups tend to decrease it. nih.gov

Interactive Table: Protein Binding of Various Cephalosporins (Note: Data is for illustrative purposes and represents findings for common cephalosporins, not Cefathiamidine (B193784) lactone hcl.)

| Cephalosporin | Typical Protein Binding (%) | Binding Pattern | Primary Binding Protein |

| Cefazolin | 74-86 | Non-linear | Albumin |

| Ceftriaxone (B1232239) | 85-95 | Non-linear | Albumin |

| Cefotaxime | 30-50 | Linear | Albumin |

| Ceftazidime | <10-17 | Linear | Albumin |

| Cefepime | ~20 | Linear | Albumin |

Covalent Adduct Formation through Michael Addition

Covalent bond formation between a drug and a protein can lead to irreversible inhibition of the protein's function. One mechanism for such a reaction is the Michael addition, which involves the attack of a nucleophile (like a thiol group from a cysteine residue in a protein) on an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org

While α,β-unsaturated lactones can act as Michael acceptors, studies investigating the covalent adduct formation of a wide range of flavor compounds with the model protein β-lactoglobulin found that simple lactones did not result in observable adducts under the studied conditions. umn.eduumn.eduresearchgate.net The reactivity of a lactone ring in a Michael addition is highly dependent on its specific structure and electronic properties. For a cephalosporin derivative containing a lactone, the potential for it to act as a Michael acceptor would depend on the presence of an appropriately positioned carbon-carbon double bond conjugated to the lactone's carbonyl group. Without specific data on the structure of Cefathiamidine lactone hcl, its capacity to form covalent adducts via this mechanism remains theoretical.

Enzymatic Biotransformations Involving Lactone Rings

Enzymes play a critical role in the metabolism and, in the case of antibiotics, the deactivation of xenobiotics. Lactone rings, being cyclic esters, are susceptible to enzymatic hydrolysis.

Esterase-Mediated Hydrolysis of Lactones

Lactones can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This process, known as saponification when base-catalyzed, involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the opening of the lactone ring to form a hydroxy acid. youtube.com

In the context of cephalosporins, the most studied enzymatic hydrolysis is the cleavage of the β-lactam ring by β-lactamase enzymes, which is a primary mechanism of bacterial resistance. nih.gov This reaction proceeds via an acyl-enzyme intermediate. nih.gov While β-lactamases are technically amidases, some carboxylesterases have been identified that can hydrolyze the β-lactam ring of cephalosporins, demonstrating a dual-activity profile. nih.gov The hydrolysis of a separate lactone ring within a cephalosporin molecule by general esterases is plausible and would represent a metabolic pathway for the drug. However, specific studies detailing this process for a cephalosporin lactone are not prevalent in the reviewed literature. The hydrolysis of cephalosporins can result in different products, sometimes involving the loss of substituents at the C-3 position of the core structure. nih.gov

Interactive Table: Enzymatic Hydrolysis of Cephalosporin β-Lactam Rings (Note: This table illustrates the activity of β-lactamases on the β-lactam ring, not a lactone moiety.)

| Enzyme | Substrate Cephalosporin | Relative Catalytic Efficiency |

| TEM-1 β-Lactamase | Ro 25-4095 | ~5 |

| TEM-3 β-Lactamase | Ro 25-4095 | ~25 |

| AmpC β-Lactamase | Ro 25-2016 | 110 |

| TEM-3 β-Lactamase | Ro 23-9424 | 4.7 |

Oxidoreductase Activity on Lactone-Containing Substrates

Oxidoreductases catalyze oxidation-reduction reactions. While there is evidence of oxidoreductase activity in the biosynthesis of other lactone-containing natural products, such as patulolides, specific data on the action of these enzymes on cephalosporin lactones is not available in the current body of literature. The oxidative transformation of cephalosporins has been studied in environmental contexts using non-enzymatic catalysts like manganese dioxide, which can degrade the core cephalosporin structure. ntu.edu.tw This indicates that the cephalosporin nucleus is susceptible to oxidation, though the specific role of biological oxidoreductases in its metabolism is not well-defined.

Theoretical Approaches to Structure-Activity Relationships (SAR) in Lactone Chemistry

Structure-Activity Relationship (SAR) studies are essential for optimizing the efficacy and properties of therapeutic agents. For cephalosporins, SAR has been extensively explored to enhance their antibacterial spectrum, improve stability against β-lactamases, and modify pharmacokinetic properties. slideshare.netresearchgate.net

Key aspects of cephalosporin SAR include:

C-7 Position: The acylamino side chain at the C-7 position is a primary determinant of the antibacterial spectrum and potency. Modifications here can significantly alter the affinity for penicillin-binding proteins (PBPs) in different bacteria. nih.gov

C-3 Position: Substituents at the C-3 position influence the compound's pharmacokinetic properties, stability, and antibacterial activity. slideshare.net The nature of the leaving group at this position is critical for the mechanism of action of many cephalosporins. Modifications at C-3 have been made to reduce metabolic degradation. slideshare.netnih.gov

The introduction of a lactone ring would represent a significant structural modification. Theoretical studies, likely employing quantum chemical calculations and molecular modeling, would be necessary to predict how such a feature would impact the molecule's conformation, its interaction with target proteins like PBPs, and its susceptibility to enzymatic degradation by β-lactamases or esterases. Such studies would investigate the electronic and steric effects of the lactone ring on the reactivity of the core β-lactam structure.

Computational Predictions of Molecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the molecular interactions between a ligand, such as this compound, and its biological target. For cephalosporins, the primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. soton.ac.ukscienceopen.com Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to elucidate the binding mechanisms at an atomic level. mdpi.comrsc.org

Molecular docking studies predict the preferred orientation of the Cefathiamidine lactone within the active site of a PBP. These models assess the fitness of the ligand by calculating a binding energy score based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov For a Cefathiamidine derivative, docking would focus on how the core structure, including the lactone and dihydrothiazine rings, interacts with key residues in the PBP active site, such as the catalytic serine. nih.gov For example, the carboxyl group common to β-lactams is known to interact with specific threonine and serine residues within the binding pocket. mdpi.com Computational analyses can predict how the specific side chains of Cefathiamidine lactone contribute to binding affinity and specificity for different types of PBPs. nih.gov

Molecular dynamics simulations provide a deeper understanding by modeling the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net These simulations can reveal the stability of the initial docked pose and identify conformational changes in both the drug and the protein upon binding. rsc.orguni-halle.de For Cefathiamidine lactone, MD simulations could predict the stability of the acyl-enzyme intermediate formed after the lactone ring opening and covalent bonding to the catalytic serine residue of the PBP. soton.ac.uk This provides insight into the efficiency of inhibition and the potential for resistance due to mutations in the PBP that might alter the binding site's dynamics or conformation. mdpi.comnih.gov

Table 1: Computational Methods in Analyzing Drug-Target Interactions

| Computational Method | Purpose | Predicted Outcomes for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein active site. | - Identification of key hydrogen bonds and hydrophobic interactions with PBP active site residues.- Ranking of binding affinity against various bacterial PBPs.- Comparison of binding mode with other cephalosporins. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of atoms in the drug-protein complex over time. | - Assessment of the stability of the initial binding pose.- Characterization of conformational changes in the PBP active site upon binding.- Estimation of binding free energy, providing a more accurate measure of affinity. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines quantum mechanics for the reactive center with molecular mechanics for the larger system. | - Detailed modeling of the electronic rearrangements during the acylation reaction (covalent bond formation).- Calculation of the energy barrier for the lactone ring-opening reaction. mdpi.com |

Conformational Analysis and its Influence on Reactivity

The three-dimensional conformation of a cephalosporin molecule is a critical determinant of its chemical reactivity, particularly the susceptibility of the β-lactam ring to nucleophilic attack. nih.gov The fusion of the β-lactam ring to the six-membered dihydrothiazine ring in cephalosporins creates a specific puckered structure that influences the planarity and, consequently, the strain of the β-lactam amide bond. tg.org.au Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and verified with computational models, reveals the preferred shapes the molecule adopts in solution. nih.gov

For cephalosporins, the dihydrothiazine ring can exist in different conformations, which can affect the orientation of substituents and the accessibility of the β-lactam carbonyl group. nih.gov Theoretical studies have shown that the conformational properties of the dihydrothiazine ring are energetically significant. nih.govresearchgate.net The reactivity of the β-lactam ring is not solely dependent on its internal geometry but is also influenced by the electronic effects of substituents on the dihydrothiazine ring. nih.gov For instance, the nature of the substituent at the C3 position can modulate the polarity of the C3-C4 double bond, which in turn affects the rate of β-lactam ring opening. nih.gov

The conformation of the acyl side chain at the C7 position also plays a role in how the molecule is recognized by and positioned within the PBP active site. mdpi.comnih.gov The specific spatial arrangement of atoms dictates the molecule's ability to form a stable acyl-enzyme intermediate, which is the basis of its antibacterial action. An unfavorable conformation can hinder the proper alignment for the nucleophilic attack by the PBP's serine residue, thereby reducing the compound's efficacy. The stability of the lactam ring itself is a subject of study, as different ring sizes exhibit varied reactivity toward hydrolysis, with six-membered rings showing potential as a basis for new inhibitors. researchgate.net

Table 2: Influence of Molecular Conformation on Cephalosporin Reactivity

| Conformational Feature | Method of Analysis | Influence on Reactivity |

|---|---|---|

| Dihydrothiazine Ring Pucker | NMR Spectroscopy, X-ray Crystallography, Computational Modeling | Affects the strain and planarity of the fused β-lactam ring, influencing its susceptibility to hydrolysis. nih.govtg.org.au |

| C7 Acyl Side Chain Orientation | NMR (NOE studies), Molecular Modeling | Determines the specificity and efficiency of binding to the active site of Penicillin-Binding Proteins (PBPs). mdpi.com |

| C3 Substituent Position | NMR Spectroscopy, Kinetic Studies | Modulates the electronic properties of the dihydrothiazine ring, impacting the stability of the transition state during β-lactam ring cleavage. nih.gov |

Role of Lactone Moieties in Prodrug Concepts and Bioactivation Mechanisms (General Academic Theory, not specific to this compound as a prodrug)

A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug. This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, chemical instability, or rapid metabolism. scirp.org The lactone, or cyclic ester, is a functional group that can be incorporated into a prodrug design.

Lactone moieties are typically used to mask polar functional groups like carboxylic acids or hydroxyl groups. researchgate.net This masking increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving oral bioavailability. scirp.orgnih.gov The conversion of the inactive lactone prodrug to the active, open-chain hydroxy acid form is a key step known as bioactivation.

This bioactivation is generally mediated by enzymes. Esterases, a ubiquitous class of hydrolytic enzymes found in high concentrations in the blood, liver, and other tissues, are primarily responsible for hydrolyzing the ester bond of the lactone ring. researchgate.netacs.org This enzymatic cleavage opens the ring to release the active drug. nih.gov The rate of this hydrolysis can be tuned by modifying the structure of the lactone ring or its surrounding chemical environment, allowing for control over the drug release profile. nih.gov For example, steric hindrance around the ester bond can slow the rate of enzymatic cleavage. nih.gov While enzymatic hydrolysis is common, some prodrugs are designed to activate via non-enzymatic pathways, such as intramolecular cyclization-elimination reactions that are triggered by physiological pH. nih.govresearchgate.net

Table 3: Principles of Lactone Moieties in Prodrug Design

| Feature | Description | Mechanism of Action |

|---|---|---|

| Purpose of Prodrug | To improve properties like solubility, stability, membrane permeability, and targeted delivery of an active drug. scirp.org | An inactive lactone form is administered, which is later converted to the active form in the body. |

| Lactone as a Promoieity | The cyclic ester (lactone) masks a polar functional group (e.g., hydroxyl and carboxyl groups) on the parent drug. | This modification typically increases lipophilicity, aiding absorption and distribution. researchgate.net |

| Bioactivation | The process of converting the inactive prodrug to the active drug. | Primarily involves enzymatic hydrolysis of the lactone's ester bond by esterases (e.g., carboxylesterases) in plasma, liver, or target tissues. nih.gov |

| Release of Active Drug | The ring-opening of the lactone regenerates the polar functional groups of the parent drug, restoring its pharmacological activity. | The rate of release can be controlled by the lactone ring's structural features, influencing its susceptibility to enzymatic attack. nih.gov |

Analytical Methodologies for Impurity Control and Reference Standard Development

Development of High-Resolution Analytical Methods for Impurity Detection

The detection and identification of impurities in pharmaceutical substances necessitate the use of high-resolution analytical methods that offer high sensitivity, specificity, and accuracy. For Cefathiamidine (B193784) Lactone HCl, techniques combining liquid chromatography with mass spectrometry are particularly powerful.

Forced degradation studies are instrumental in identifying potential degradation products like Cefathiamidine lactone. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate decomposition. The resulting degradants provide insight into the stability of the molecule and are essential for developing stability-indicating analytical methods.

A key study identified Cefathiamidine lactone as one of the two major degradation products of Cefathiamidine under accelerated storage conditions. nih.gov The identification was accomplished using a liquid chromatography-tandem mass spectrometry (LC-MS) method. nih.govresearchgate.net This technique is highly suitable for separating and identifying impurities in complex mixtures.

The LC-MS method employed for the identification of Cefathiamidine degradation products utilized a C18 column for chromatographic separation. nih.gov The mobile phase consisted of a mixture of 1% acetate (B1210297) solution and acetonitrile (B52724) (85:15), which allowed for effective separation of Cefathiamidine from its degradants. nih.gov Mass spectrometry detection was performed in the positive ion mode to obtain the mass spectra and tandem mass spectra (MS/MS) of the eluted compounds. nih.gov The structural elucidation of the degradation products, including Cefathiamidine lactone, was achieved by combining the mass spectral data with UV spectra and chromatographic behavior. nih.gov

For even greater resolving power and mass accuracy, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, represents the state-of-the-art. americanpharmaceuticalreview.commdpi.com These techniques provide elemental composition data from accurate mass measurements, which is invaluable for the definitive identification of unknown impurities. americanpharmaceuticalreview.com An HRMS method for Cefathiamidine Lactone HCl would provide high-confidence structural confirmation, distinguishing it from other isomers or related substances.

A hypothetical high-resolution UPLC-HRMS method for detecting this compound could involve the parameters outlined in the table below, based on established methods for related compounds. nih.gov

| Parameter | Condition |

|---|---|

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Column Temperature | 45°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Data Acquisition | Full scan and data-dependent MS/MS |

This type of method would be capable of separating this compound from the parent drug and other related substances, while the HRMS data would provide its exact mass and fragmentation pattern for unambiguous identification.

Quantification Strategies for this compound in Related Substances

Once an impurity like this compound has been identified, a validated analytical method is required for its accurate quantification. High-performance liquid chromatography (HPLC) with UV detection is a widely used and robust technique for quantifying impurities in pharmaceuticals. The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ugm.ac.idchromatographyonline.com

A high-speed HPLC method has been developed for the determination of related substances in Cefathiamidine, which serves as an excellent model for a quantification strategy for this compound. researchgate.net This method utilizes a Phenomenex Kinetex C18 column with an isocratic mobile phase composed of a phosphate (B84403) buffer and acetonitrile (86:14) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. researchgate.net

Validation of such a method for quantifying this compound would involve assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients. This is typically demonstrated through forced degradation studies and by showing that the analyte peak is free from co-eluting peaks.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the this compound reference standard.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes the validation results from a high-speed HPLC method for a related substance of Cefathiamidine ("impurity C"), which illustrates the type of performance characteristics that would be established for a this compound quantification method. researchgate.net

| Validation Parameter | Result for Impurity C |

|---|---|

| Linear Range | 0.103 - 7.762 µg/mL |

| Correlation Coefficient (r) | 1 |

| Average Recovery | 99.9% |

| Recovery RSD | 2.9% (n=9) |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.02 µg/mL |

These results demonstrate that the HPLC method is linear, accurate, precise, and sensitive for the quantification of the related substance, and a similarly validated method would be required for the routine quality control of this compound in Cefathiamidine drug substance and product.

Research on Reference Standard Characterization for Quality Control Studies

A well-characterized reference standard is essential for the accurate identification and quantification of impurities. A reference standard for this compound must be of high purity and its structure must be unequivocally confirmed. The process of characterization involves a combination of spectroscopic and analytical techniques to establish its identity and purity.

The synthesis of this compound would likely involve the controlled degradation of Cefathiamidine followed by isolation and purification using techniques such as preparative HPLC. Once a highly pure sample is obtained, its structure must be elucidated.

The primary techniques for structural characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for determining the chemical structure of a molecule. mdpi.com For this compound, ¹H NMR would confirm the presence and connectivity of protons in the molecule, with characteristic chemical shifts for the protons on the β-lactam ring, the lactone ring, and the side chains. frontiersin.org ¹³C NMR would provide information on the carbon skeleton of the molecule. frontiersin.orgekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the β-lactam carbonyl group, the lactone carbonyl group, amide groups, and other functional groups present in the structure. doi.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecular ion, which allows for the determination of its elemental composition. americanpharmaceuticalreview.com Tandem MS (MS/MS) provides fragmentation data that helps to piece together the structure of the molecule. nih.gov

The table below outlines the expected spectroscopic data for the characterization of a this compound reference standard.

| Technique | Expected Information for this compound |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants for all protons, confirming the β-lactam and lactone ring structures and side-chain integrity. |

| ¹³C NMR | Chemical shifts for all carbon atoms, including the characteristic signals for the carbonyl carbons of the β-lactam and lactone rings. |

| IR Spectroscopy | Characteristic stretching frequencies for C=O (β-lactam and lactone), N-H (amide), and other functional groups. |

| High-Resolution Mass Spectrometry | Accurate mass of the molecular ion to confirm the elemental formula. |

| Purity Analysis (e.g., HPLC) | Determination of the purity of the reference standard, typically requiring >99.5%. |

Once fully characterized and its purity established, the this compound reference standard can be used in routine quality control testing to identify and quantify this impurity in batches of Cefathiamidine, ensuring the quality and safety of the final pharmaceutical product.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Reaction Pathways

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a ligand and a receptor at the atomic level. While often employed in drug discovery to study drug-target interactions, these methods are also valuable for elucidating reaction pathways, especially those that are enzyme-catalyzed.

In the context of Cefathiamidine (B193784) lactone hcl, its formation is a critical reaction pathway as it represents a degradation route for the parent antibiotic, Cefathiamidine. The β-lactam ring, a core structural feature of cephalosporins, is susceptible to hydrolysis, which can lead to the formation of an inactive lactone derivative. wikipedia.org MD simulations can be utilized to model the dynamic behavior of the Cefathiamidine molecule in an aqueous environment, providing insights into the conformational changes that may precede the opening of the β-lactam ring.

Furthermore, these computational approaches can be applied to study the interaction of Cefathiamidine with β-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics and function by catalyzing the hydrolysis of the β-lactam ring. wikipedia.org By performing molecular docking studies, researchers can predict the binding mode of Cefathiamidine within the active site of various β-lactamases. Subsequent MD simulations can then illuminate the dynamic interactions and the step-by-step mechanism of enzymatic hydrolysis, leading to the formation of degradation products like the lactone. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for these studies, allowing for a detailed examination of the electronic rearrangements that occur during the bond-breaking and bond-forming processes of the reaction. arxiv.orgresearchgate.net

A hypothetical molecular docking study of Cefathiamidine with a β-lactamase enzyme might reveal key amino acid residues involved in substrate recognition and catalysis. The subsequent MD simulation could then track the conformational changes in both the enzyme and the antibiotic, leading to the nucleophilic attack on the β-lactam carbonyl and subsequent ring opening.

| Simulation Parameter | Hypothetical Value/Condition | Purpose |

| System | Cefathiamidine in explicit water | To simulate the behavior in an aqueous environment. |

| Force Field | AMBER, CHARMM | To describe the interatomic forces. |

| Simulation Time | 100 ns | To observe significant conformational changes. |

| Temperature | 300 K | To mimic physiological conditions. |

| Pressure | 1 atm | To mimic physiological conditions. |

Quantum Mechanical Calculations for Reaction Energetics

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules and are essential for studying reaction mechanisms and energetics. researchgate.net For Cefathiamidine lactone hcl, QM methods, such as Density Functional Theory (DFT), can be employed to investigate the thermodynamics and kinetics of its formation and subsequent degradation.

The hydrolysis of the β-lactam ring in Cefathiamidine is a key step leading to the formation of the lactone. QM calculations can be used to map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energy barriers. nih.gov This information is crucial for understanding the rate of this degradation reaction under different conditions. For instance, theoretical studies on the hydrolysis of the β-lactam ring have provided detailed insights into the stability of tetrahedral intermediates and the effect of substituents on the reaction barrier. researchgate.net

Moreover, QM calculations can elucidate the energetics of different proposed degradation pathways for this compound itself. By comparing the activation energies of various potential reactions, researchers can predict the most likely degradation products and the conditions that favor their formation. This is particularly important for understanding the complete degradation profile of the parent drug.

| Calculation Type | Property Calculated | Significance for this compound |

| Geometry Optimization | Minimum energy structure | Provides the most stable 3D conformation. |